Bienvenue dans la boutique en ligne BenchChem!

D-threo-Ritalinic Acid

Pharmacokinetics Metabolism Therapeutic Drug Monitoring

Essential for accurate methylphenidate metabolite quantification in forensic and pharmacokinetic studies. Enantiopure D-threo-Ritalinic Acid ensures reliable LC-MS/MS chiral separation and CES1 phenotyping, eliminating analytical error from racemic or L-threo standards. Strictly for R&D and forensic use.

Molecular Formula C13H17NO2
Molecular Weight 219.28 g/mol
CAS No. 129389-67-9
Cat. No. B118274
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameD-threo-Ritalinic Acid
CAS129389-67-9
Synonyms(αR,2R)-α-Phenyl-2-piperidineacetic Acid;  d-Ritalinic Acid; 
Molecular FormulaC13H17NO2
Molecular Weight219.28 g/mol
Structural Identifiers
SMILESC1CCNC(C1)C(C2=CC=CC=C2)C(=O)O
InChIInChI=1S/C13H17NO2/c15-13(16)12(10-6-2-1-3-7-10)11-8-4-5-9-14-11/h1-3,6-7,11-12,14H,4-5,8-9H2,(H,15,16)/t11-,12-/m1/s1
InChIKeyINGSNVSERUZOAK-VXGBXAGGSA-N
Commercial & Availability
Standard Pack Sizes1 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





D-threo-Ritalinic Acid (CAS 129389-67-9) – Core Identity and Sourcing Snapshot


D-threo-Ritalinic Acid (CAS 129389-67-9), also referred to as d-Ritalinic Acid, is a chiral carboxylic acid metabolite with the molecular formula C₁₃H₁₇NO₂ and a molecular weight of 219.28 g/mol . It is the primary inactive metabolite formed in vivo via carboxylesterase 1 (CES1)-mediated de-esterification of the psychostimulant methylphenidate [1]. This compound is supplied as an off-white powder with purity specifications typically ≥95% and is designated strictly for research and forensic applications, not for diagnostic or therapeutic use .

Why a Generic 'Ritalinic Acid' Standard Fails – The Critical Requirement for D-threo-Ritalinic Acid Enantiopurity


The simple substitution of D-threo-Ritalinic Acid with a racemic mixture or the L-threo enantiomer introduces analytical and interpretive error in pharmacokinetic, forensic, and synthetic studies. The two threo enantiomers exhibit profoundly different metabolic origins and pharmacokinetic fates [1]. The CES1 enzyme displays a 6–7-fold higher catalytic preference for the L-threo-methylphenidate precursor versus the D-threo form [2]. Consequently, using a non-enantiopure standard precludes accurate quantification of the specific D-threo metabolite, which is the primary circulating form and the direct marker for the pharmacologically active parent drug. This section establishes the necessity of enantiopure D-threo-Ritalinic Acid for any study aiming to generate interpretable, reproducible, and clinically relevant data.

Quantitative Evidence Guide for D-threo-Ritalinic Acid (129389-67-9) – Differentiated Analytical and Biological Performance


Plasma Exposure: 25-Fold Higher Concentrations vs. Parent Drug (d-threo-Methylphenidate)

In a human pharmacokinetic study, plasma concentrations of D-threo-Ritalinic Acid were, on average, 25-fold higher than those of its parent drug, d-threo-methylphenidate, following a single oral dose [1]. This pronounced difference in systemic exposure underscores the compound's role as a major, abundant metabolite and a superior biomarker for assessing drug compliance and metabolic activity.

Pharmacokinetics Metabolism Therapeutic Drug Monitoring

CES1 Enzyme Stereoselectivity: 6-7x Higher Activity on L-threo vs. D-threo Methylphenidate

The metabolic formation of D-threo-Ritalinic Acid is governed by the stereoselective action of carboxylesterase 1 (CES1). This enzyme exhibits a 6–7-fold higher catalytic activity towards the L-threo-methylphenidate enantiomer compared to the D-threo form [1]. This enzymatic discrimination directly results in the preferential clearance of the less active L-threo enantiomer and the accumulation of D-threo-Ritalinic Acid as the predominant metabolite of the therapeutically relevant D-threo parent drug.

Enzymology Stereoselective Metabolism CES1

Analytical Method Validation: Baseline Chiral Separation of D- and L-threo Enantiomers in Biological Matrices

Multiple validated analytical methods have established the baseline separation and quantification of D-threo-Ritalinic Acid from its L-threo counterpart in complex matrices. One UFLC-MS/MS method achieved a linear range of 1–500 ng/mL for d,l-threo-ritalinic acid in rat plasma, with intra- and inter-run precision of <10% and extraction recoveries of 25–30% [1]. A later LC-MS/MS method in human blood reported a linear range of 0.5–500 ng/mL for RA, with a limit of detection of 0.5 ng/mL and extraction recovery >79% [2]. These validated protocols provide the necessary framework for accurate, enantioselective quantification, a capability that non-chiral methods cannot offer.

Bioanalysis Chiral Chromatography LC-MS/MS

Synthetic Utility: Proven Intermediate for High-Value Enantiopure APIs

D-threo-Ritalinic Acid is not merely a metabolite; it is a critical synthetic intermediate for producing the active pharmaceutical ingredient (API) d-threo-methylphenidate hydrochloride. Patents detail processes for resolving dl-threo-ritalinic acid to obtain the D-threo enantiomer with high optical purity, which is then esterified to yield the final CNS stimulant [1]. This contrasts with the L-threo isomer, which is a synthetic byproduct or is used to produce the less active enantiomer. The commercial value of D-threo-Ritalinic Acid is thus directly tied to its utility in manufacturing enantiopure dexmethylphenidate (e.g., Focalin).

Synthesis Chiral Resolution API Manufacturing

Optimized Application Scenarios for D-threo-Ritalinic Acid (129389-67-9) Based on Differentiated Evidence


Enantioselective Pharmacokinetic and Forensic Assays

For laboratories developing LC-MS/MS methods to quantify methylphenidate metabolites in plasma or blood, D-threo-Ritalinic Acid is the indispensable standard. Its 25-fold higher abundance relative to the parent drug [1] and its baseline separation from the L-threo isomer in validated chiral methods [2] make it a superior analyte for monitoring drug adherence, investigating metabolic disorders, or performing forensic toxicology. Using a racemic standard would compromise the accuracy of enantiomeric ratio calculations, which are critical for distinguishing between compliant use and illicit production or for diagnosing CES1 deficiencies.

Therapeutic Drug Monitoring (TDM) and Biomarker Development

Given the high correlation (r = 0.88–0.98) between single-point plasma concentration ratios of D-threo-Ritalinic Acid to d-threo-methylphenidate and the overall AUC ratio [1], this compound serves as an excellent biomarker for assessing methylphenidate exposure and metabolic status. Procurement of enantiopure D-threo-Ritalinic Acid enables the development of simplified TDM assays that can reliably estimate systemic drug exposure from a single blood draw, a significant advantage over multi-point sampling required for the parent drug.

Investigating CES1-Mediated Stereoselective Metabolism

The 6–7-fold difference in CES1 catalytic activity between L-threo- and d-threo-methylphenidate [1] makes D-threo-Ritalinic Acid a key reagent for studying carboxylesterase 1 function and genetic variability. By using D-threo-Ritalinic Acid as a quantitative standard, researchers can accurately measure the metabolic ratio (d-RA/d-MPH) in plasma, which serves as a phenotypic probe for CES1 activity in vivo [2]. This application is directly relevant for understanding inter-individual differences in methylphenidate response and for identifying patients at risk for altered drug metabolism.

Chiral Resolution Process Development and Quality Control

In pharmaceutical manufacturing, D-threo-Ritalinic Acid is a key intermediate for the synthesis of dexmethylphenidate. The development of efficient chiral resolution processes, such as those using chiral carboxylic acids [1], relies on the availability of highly pure D-threo-Ritalinic Acid for use as a reference standard in monitoring enantiomeric excess. For process chemists and QC analysts, the procurement of this specific enantiomer is essential for validating the optical purity of the final API and for optimizing yield in the resolution step.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

26 linked technical documents
Explore Hub


Quote Request

Request a Quote for D-threo-Ritalinic Acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.